N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Description
The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered C3NS ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The exact molecular structure of this specific compound is not provided in the retrieved papers.Physical And Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of this compound are not provided in the retrieved papers.Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Compounds with structural features similar to the one mentioned, such as thieno[2,3-c]pyridines and benzo[d]thiazoles, are frequently synthesized for their potential biological activities. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to produce various derivatives with potential biological activities (Mohareb et al., 2004). Another study presented a modified method for synthesizing tetrahydrothienopyrimidine derivatives, highlighting their predicted anti-inflammatory activity based on in silico methods, indicating the importance of these compounds in developing new anti-inflammatory agents (Chiriapkin et al., 2021).
Antimicrobial and Antiviral Activities
Some derivatives of benzo[d]thiazoles and related heterocycles have been synthesized with antimicrobial and antiviral activities. For example, synthesis and characterization, along with docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, were conducted to evaluate their biological evaluation, indicating their potential as antimicrobial agents (Talupur et al., 2021).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from structures similar to the one have been synthesized and tested for their anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Synthesis of Novel Pyridine Derivatives
The synthesis of novel pyridine derivatives, including those with fused pyridine systems, has been a focus of research due to their diverse pharmacological activities. These activities often include antimicrobial and antioxidant effects, as well as potential applications in drug discovery for various diseases (Flefel et al., 2018).
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-14(29)28-9-8-16-21(13-28)34-25(22(16)24-26-17-4-2-3-5-20(17)33-24)27-23(30)15-6-7-18-19(12-15)32-11-10-31-18/h2-7,12H,8-11,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMOQLOVYYIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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